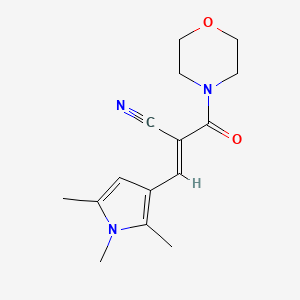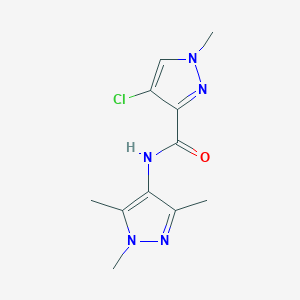![molecular formula C27H22N4O B10898621 5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl groups at the 5 and 7 positions and a phenylethyl group attached to the nitrogen at the 2 position. The carboxamide group at the 2 position further enhances its chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors such as 5-aminopyrazole and 1,3-diketones under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups at the 5 and 7 positions can be introduced through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached to the nitrogen at the 2 position through nucleophilic substitution reactions using phenylethyl halides.
Formation of the Carboxamide Group: The carboxamide group at the 2 position can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amine sources
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenylethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at various positions on the pyrazolo[1,5-a]pyrimidine core and phenyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, phenylethyl halides, and other electrophiles or nucleophiles in the presence of suitable catalysts
Major Products:
Oxidation Products: Phenolic derivatives and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: It has demonstrated cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development
Medicine:
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer
Industry:
Pharmaceuticals: It can be used in the development of new pharmaceutical formulations and drug delivery systems.
Agrochemicals: The compound can be used in the synthesis of agrochemicals with enhanced efficacy and safety
Mécanisme D'action
The mechanism of action of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
5,7-DIPHENYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID: Similar structure but lacks the phenylethyl group and carboxamide functionality.
N-benzyl-2,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide: Similar structure but with different substitution patterns.
Uniqueness:
- The presence of the phenylethyl group and carboxamide functionality in 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE enhances its chemical properties and biological activities compared to similar compounds. These functional groups contribute to its ability to interact with specific molecular targets and pathways, making it a unique and valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H22N4O |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H22N4O/c1-19(20-11-5-2-6-12-20)28-27(32)24-18-26-29-23(21-13-7-3-8-14-21)17-25(31(26)30-24)22-15-9-4-10-16-22/h2-19H,1H3,(H,28,32) |
Clé InChI |
CKKVBXZYWPCNIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)


![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10898595.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10898615.png)

